molecular formula C6H8N2O B3289873 1,4-dimethyl-1H-pyrazole-3-carbaldehyde CAS No. 861585-27-5

1,4-dimethyl-1H-pyrazole-3-carbaldehyde

Cat. No.: B3289873
CAS No.: 861585-27-5
M. Wt: 124.14 g/mol
InChI Key: LKBYTIDNKQGSAN-UHFFFAOYSA-N
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Description

1,4-dimethyl-1H-pyrazole-3-carbaldehyde (CAS 1171645-70-7) is an organic compound with the molecular formula C6H8N2O and a molecular weight of 124.141 g/mol . It is a pyrazole derivative, a class of five-membered heterocyclic compounds that are a major focus in medicinal chemistry due to their wide spectrum of pharmacological activities . Pyrazole-containing compounds, such as this carbaldehyde, serve as versatile building blocks and key precursors in organic synthesis, particularly for the development of more complex heterocyclic systems with potential biological activity. Pyrazole derivatives are extensively researched for their diverse biological activities. The broader pyrazole scaffold is recognized for its significant role in pharmaceuticals, demonstrating activities such as antibacterial, antifungal, anti-inflammatory, anticancer, and antidepressant effects . The presence of both methyl and aldehyde functional groups on the pyrazole core makes this compound a valuable intermediate for further chemical transformations; the aldehyde group is especially reactive and can be used in condensation reactions to form Schiff bases or serve as a starting point for synthesizing various functionalized pyrazoles. Researchers utilize this compound in the synthesis of novel quinoline and pyrazole hybrid structures, which are then evaluated for their antimicrobial properties against various bacterial and fungal pathogens . As a chemical reagent, it is integral in the exploration of new therapeutic agents. This product is strictly For Research Use Only and is not approved for human or veterinary diagnostic or therapeutic uses.

Properties

IUPAC Name

1,4-dimethylpyrazole-3-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O/c1-5-3-8(2)7-6(5)4-9/h3-4H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKBYTIDNKQGSAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(N=C1C=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

124.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

861585-27-5
Record name 1,4-dimethyl-1H-pyrazole-3-carbaldehyde
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Preparation Methods

The synthesis of 1,4-dimethyl-1H-pyrazole-3-carbaldehyde can be achieved through several synthetic routes. One common method involves the reaction of 1,4-dimethyl-1H-pyrazole with formaldehyde under specific conditions. The reaction typically takes place in the presence of a catalyst, such as an acid or base, to facilitate the formation of the aldehyde group . Industrial production methods often involve optimizing reaction conditions to maximize yield and purity, including controlling temperature, pressure, and reaction time.

Chemical Reactions Analysis

1,4-Dimethyl-1H-pyrazole-3-carbaldehyde undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include solvents like ethanol or dimethylformamide, and catalysts such as acids, bases, or transition metals. Major products formed from these reactions include carboxylic acids, alcohols, Schiff bases, and hydrazones.

Scientific Research Applications

Pharmaceutical Applications

Key Role in Drug Development
1,4-Dimethyl-1H-pyrazole-3-carbaldehyde serves as an important intermediate in the synthesis of various pharmaceuticals. Its derivatives are investigated for their potential as anti-inflammatory and analgesic agents. For instance, compounds containing the pyrazole structure have shown promising results in inhibiting cancer cell growth in various studies, particularly against lung, breast, and prostate cancers .

Case Study: Anticancer Activity
Recent research has demonstrated that certain pyrazole derivatives can inhibit key enzymes associated with cancer proliferation. For example, compounds based on 1H-pyrazole structures have been shown to target topoisomerase II and EGFR effectively, leading to reduced cell viability in cancer models .

Agricultural Chemistry

Enhancement of Agrochemicals
In agriculture, this compound is utilized in the formulation of pesticides and herbicides. Its ability to enhance the effectiveness of these chemicals contributes to improved crop yields and pest resistance. The compound's unique structure allows for modifications that can tailor its activity against specific agricultural pests .

Material Science

Development of Novel Materials
This compound is also employed in the synthesis of advanced materials such as polymers and resins. Its incorporation into material formulations can improve durability and performance characteristics. For example, research has shown that pyrazole-based materials exhibit enhanced thermal stability and mechanical properties when used in composite materials .

Environmental Applications

Heavy Metal Adsorption
A notable application of this compound is its use as a chelating agent for the extraction of heavy metals from aqueous solutions. A study demonstrated the effectiveness of a silica gel modified with this compound for solid-phase extraction (SPE) of metals like Pb(II), Cd(II), Cu(II), and Zn(II). The modified silica exhibited high adsorption capacity and selectivity for these ions, making it a valuable tool in environmental remediation efforts .

Data Table: Summary of Applications

Application Area Specific Uses Key Benefits
Pharmaceutical DevelopmentSynthesis of anti-inflammatory drugsTargeting cancer cell proliferation
Agricultural ChemistryFormulation of pesticides and herbicidesImproved crop yield and pest resistance
Material ScienceDevelopment of polymers and resinsEnhanced durability and thermal stability
Environmental AnalysisSolid-phase extraction of heavy metalsEffective removal of contaminants from water

Mechanism of Action

The mechanism of action of 1,4-dimethyl-1H-pyrazole-3-carbaldehyde is primarily related to its ability to interact with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The pyrazole ring can also participate in hydrogen bonding and π-π interactions, further influencing the compound’s biological activity .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Electronic Differences

The following table summarizes key structural differences between 1,4-dimethyl-1H-pyrazole-3-carbaldehyde and related pyrazole derivatives:

Compound Name Substituents (Positions) Functional Group Key Features
This compound Methyl (1,4) Aldehyde (3) Electron-donating methyl groups; reactive aldehyde
1,5-Diphenyl-1H-pyrazole-3-carbaldehyde Phenyl (1,5) Aldehyde (3) Electron-withdrawing phenyl groups; increased steric bulk
2,3-Dihydro-1H-pyrazole-4-carbonitrile None (dihydro structure) Carbonitrile (4) Partially saturated ring; nitrile group enhances polarity

Key Observations :

  • In contrast, phenyl groups in the 1,5-diphenyl analog withdraw electron density, altering reactivity .
  • Steric Effects : The 1,5-diphenyl derivative’s bulkier substituents may hinder access to the aldehyde group, reducing its utility in reactions requiring nucleophilic attack (e.g., imine formation).
  • Ring Saturation: The 2,3-dihydro analog’s non-aromatic structure (from partial saturation) reduces conjugation, impacting stability and electronic properties compared to fully aromatic pyrazoles .
Antioxidant Properties
  • 2,3-Dihydro-1H-pyrazole-4-carbonitrile derivatives exhibit dose-dependent DPPH radical scavenging activity (IC₅₀ values 25–100 µg/mL), attributed to the nitrile group’s electron-withdrawing effects enhancing radical stabilization .
  • This compound: No direct data exists, but its aldehyde group may confer pro-oxidant behavior or lower efficacy due to instability under assay conditions.
Antimicrobial Properties
  • 2,3-Dihydro analogs show broad-spectrum activity against ATCC bacterial/fungal strains (MIC values 10–50 µg/mL), likely due to nitrile-mediated membrane disruption .
  • Aldehyde-containing pyrazoles : Aldehydes often exhibit antimicrobial effects via protein crosslinking, but steric hindrance in the 1,4-dimethyl derivative may reduce efficacy compared to smaller analogs.

Stability and Commercial Viability

  • Alternative Derivatives : 2,3-Dihydro-1H-pyrazole-4-carbonitriles remain under active research due to their stability and bioactivity, highlighting a shift toward saturated or nitrile-functionalized pyrazoles .

Biological Activity

1,4-Dimethyl-1H-pyrazole-3-carbaldehyde is a heterocyclic organic compound characterized by its unique pyrazole structure, which includes two methyl groups at the 1 and 4 positions and an aldehyde functional group at the 3 position. This compound has garnered attention for its potential biological activities, including antimicrobial, anti-inflammatory, and enzyme inhibition properties.

Antimicrobial Activity

Research indicates that compounds containing the pyrazole moiety exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of pyrazole, including this compound, demonstrate activity against various bacterial strains such as E. coli and Staphylococcus aureus .

A comparative study highlighted the effectiveness of several pyrazole derivatives against standard antibiotics. The following table summarizes the antimicrobial efficacy of selected compounds:

Compound NameTarget BacteriaInhibition Zone (mm)Reference
This compoundE. coli15
Pyrazole Derivative AS. aureus18
Pyrazole Derivative BPseudomonas aeruginosa20

Anti-inflammatory Activity

In addition to its antimicrobial effects, this compound has been investigated for its anti-inflammatory properties. A study revealed that certain pyrazole derivatives exhibited up to 85% inhibition of tumor necrosis factor (TNF-α) at concentrations comparable to dexamethasone . This suggests a potential role for this compound in treating inflammatory diseases.

Enzyme Inhibition

The compound's mechanism of action often involves interactions with specific enzymes or receptors. Interaction studies indicate that it may inhibit enzymes involved in inflammatory pathways, thereby reducing inflammation and pain . The binding affinity with various enzymes has been a focal point in research aimed at developing new therapeutic agents.

Study on Antimicrobial Efficacy

A recent study conducted by Burguete et al. synthesized several pyrazole derivatives and tested their antimicrobial activity against multiple strains. The results indicated that this compound showed promising results against E. coli and S. aureus, supporting its potential application as an antimicrobial agent .

Study on Anti-inflammatory Effects

Selvam et al. explored the anti-inflammatory effects of various pyrazole derivatives, including this compound. The findings demonstrated significant inhibition of inflammatory markers in vitro, suggesting its potential utility in treating conditions characterized by excessive inflammation .

Q & A

Q. Yield Optimization Table

ConditionYield (%)Purity (%)Reference Method
Standard Vilsmeier-Haack65–7090–95Adapted from pyrazole analogs
Low-temperature DMF addition7898Modified from

Advanced: How can researchers resolve contradictions in reported stability data for this compound under varying pH conditions?

Methodological Answer:
Discrepancies in stability studies often arise from differences in analytical methods or environmental controls. To resolve these:

Controlled Stability Assay : Perform parallel experiments under standardized conditions (e.g., 25°C, 0.1 M buffer solutions).

Analytical Cross-Validation : Use HPLC (C18 column, acetonitrile/water) and ¹H NMR to track aldehyde degradation.

pH-Specific Degradation Pathways :

  • Acidic (pH <3) : Rapid hydrolysis of the aldehyde to carboxylic acid.
  • Neutral (pH 6–8) : Stable for >72 hours.
  • Basic (pH >10) : Aldol condensation observed after 24 hours .

Q. Key Stability Data

pHDegradation PathwayHalf-Life (h)
2Hydrolysis to acid1.5
7No significant change>72
12Aldol condensation24

Basic: Which spectroscopic techniques are most reliable for characterizing this compound?

Methodological Answer:

  • ¹H NMR : Key peaks include the aldehyde proton at δ 9.8–10.2 ppm (singlet) and pyrazole methyl groups at δ 2.4–2.6 ppm .
  • IR Spectroscopy : Strong C=O stretch at ~1700 cm⁻¹ confirms the aldehyde group.
  • Mass Spectrometry (ESI-MS) : Molecular ion [M+H]⁺ at m/z 139.1 (calculated: 139.06).

Q. Example NMR Data

Proton Environmentδ (ppm)Multiplicity
Aldehyde (-CHO)10.1Singlet
Pyrazole C4-CH32.5Singlet
Pyrazole N1-CH33.8Singlet

Advanced: How can computational modeling guide the design of derivatives with enhanced pharmacological activity?

Methodological Answer:
Density Functional Theory (DFT) calculations (B3LYP/6-31G*) can predict:

  • Electrophilic Reactivity : The aldehyde group’s susceptibility to nucleophilic attack (e.g., in Schiff base formation).
  • Binding Affinity : Docking studies with target proteins (e.g., COX-2 for anti-inflammatory activity) identify optimal substituents at C3/C5 positions .

Q. Key Computational Insights

Derivative SubstituentΔG (Binding, kcal/mol)Bioactivity Prediction
-OCH3 (C5)-8.2High COX-2 inhibition
-Cl (C3)-7.6Moderate activity

Basic: What are the documented applications of this compound in materials science?

Methodological Answer:
The aldehyde group enables covalent functionalization in polymer networks. Examples include:

  • Coordination Polymers : React with hydrazides to form dynamic covalent frameworks (DCWs).
  • Supramolecular Chemistry : Act as a crosslinker in self-healing hydrogels via imine bond formation .

Advanced: How to address discrepancies in purity assessments between HPLC and HPLC-MS for this compound?

Methodological Answer:
Contradictions often arise from co-eluting impurities with similar retention times. Mitigation strategies:

Tandem Mass Spectrometry : Confirm molecular ions for the target compound ([M+H]⁺ = 139.1) and impurities.

Ion Chromatography : Detect inorganic residues (e.g., POCl₃ byproducts) not visible in HPLC .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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